![molecular formula C10H13BN2O2 B2794907 [1-(propan-2-yl)-1H-indazol-5-yl]boronic acid CAS No. 1551416-99-9](/img/structure/B2794907.png)
[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid: is a boronic acid derivative featuring an indazole ring substituted with a propan-2-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
作用機序
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound participates, is a fundamental tool in the synthesis of various organic compounds . These compounds can then interact with numerous biochemical pathways, depending on their specific structures and properties.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of a wide variety of complex organic compounds .
Action Environment
The action, efficacy, and stability of [1-(propan-2-yl)-1H-indazol-5-yl]boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed in a variety of environments.
生化学分析
Biochemical Properties
Boronic acids and their derivatives are known to interact with various enzymes, proteins, and other biomolecules . They are often used in Suzuki-Miyaura coupling reactions, a widely-used method for forming carbon-carbon bonds .
Cellular Effects
Boronic acids and their derivatives have been used in the synthesis of various pharmaceuticals, suggesting they may have significant effects on cellular processes .
Molecular Mechanism
Boronic acids are known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them useful in various chemical reactions .
Metabolic Pathways
Boronic acids are known to participate in Suzuki-Miyaura coupling reactions, which could potentially influence metabolic pathways .
Transport and Distribution
Boronic acids are generally soluble in water, which could potentially influence their distribution within biological systems .
Subcellular Localization
The solubility and reactivity of boronic acids suggest they could potentially interact with various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-1H-indazol-5-yl]boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method includes:
Formation of the Indazole Ring: This can be achieved through a transition metal-catalyzed cyclization reaction.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron as the boron source.
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to the corresponding alcohols.
Substitution: Boronic acids are highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where they react with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds.
科学的研究の応用
Chemistry:
Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: Boronic acids are explored for their potential as enzyme inhibitors, particularly in the development of proteasome inhibitors for cancer therapy.
Industry:
類似化合物との比較
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share a similar heterocyclic structure and exhibit diverse biological activities.
Other Boronic Acids: Compounds such as phenylboronic acid and 4-bromophenylboronic acid are also widely used in organic synthesis and share similar reactivity patterns.
Uniqueness:
特性
IUPAC Name |
(1-propan-2-ylindazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-7(2)13-10-4-3-9(11(14)15)5-8(10)6-12-13/h3-7,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLROPYQTQXXFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
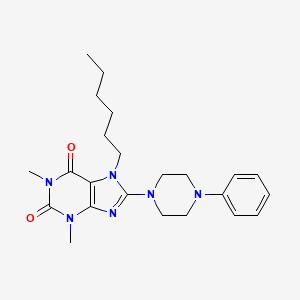
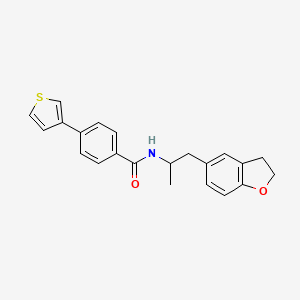
![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)
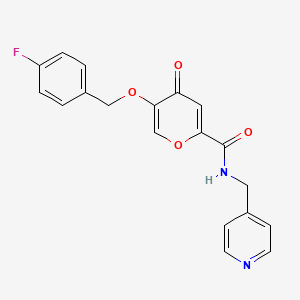
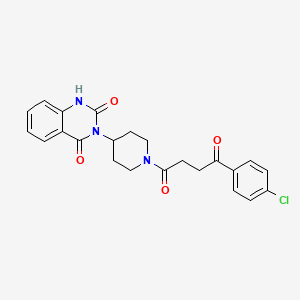
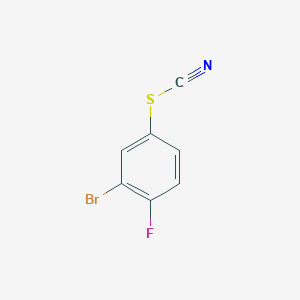
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794835.png)
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone](/img/structure/B2794836.png)
![1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2794838.png)

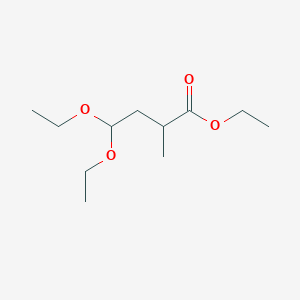
![3-[(2-azepan-1-yl-2-oxoethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2794845.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794846.png)

